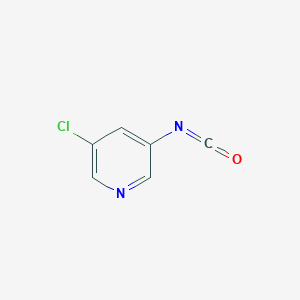

3-Chloro-5-isocyanatopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPICPSPMNWEBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-74-9 | |

| Record name | 3-chloro-5-isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 5 Isocyanatopyridine and Analogous Halogenated Pyridyl Isocyanates

Classical and Contemporary Approaches to Pyridyl Isocyanate Formation

The introduction of the highly reactive isocyanate moiety onto a pyridine (B92270) ring can be achieved through several reliable synthetic transformations. These methods typically begin with a precursor functional group, such as a carboxylic acid or an azide (B81097), which is then converted to the desired isocyanate.

Curtius Rearrangement and Related Thermolytic Pathways

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. wikipedia.org A key advantage of this reaction is its tolerance of a wide array of functional groups and the complete retention of configuration in the migrating group. wikipedia.orgnih.gov

The general mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The isocyanate product can be isolated or trapped in situ with various nucleophiles; for instance, reaction with t-butanol or benzyl (B1604629) alcohol yields Boc- and Cbz-protected amines, respectively. wikipedia.org

For the synthesis of a pyridyl isocyanate, the corresponding pyridinecarboxylic acid serves as the starting material. The formation of the critical acyl azide intermediate can be accomplished through several protocols.

| Precursor | Reagent(s) | Intermediate | Notes |

| Pyridinecarboxylic Acid | Diphenylphosphoryl azide (DPPA), triethylamine | Acyl azide | A convenient one-pot method that avoids isolating the potentially explosive acyl azide. nih.gov |

| Pyridinecarboxylic Acid | Ethyl chloroformate, then Sodium azide | Acyl azide | Involves the formation of a mixed anhydride (B1165640) before reaction with the azide source. nih.gov |

| Pyridinoyl Chloride | Sodium azide or Trimethylsilyl azide | Acyl azide | A common route starting from the acid chloride derivative. nih.gov |

In a relevant application, the Shioiri-Yamada modification of the Curtius rearrangement was used to introduce an amine at the C5 position of a pyridine ring, proceeding through a stable isocyanate intermediate which was subsequently hydrolyzed. nih.gov This demonstrates the viability of the pathway for producing pyridyl isocyanates from their corresponding carboxylic acids.

Staudinger-Aza-Wittig Reactions for Isocyanate Generation

The Staudinger-Aza-Wittig reaction provides a mild and efficient route to isocyanates from organic azides. This reaction sequence begins with the Staudinger reaction, where an azide reacts with a phosphine (B1218219) (commonly triphenylphosphine) to form an iminophosphorane (aza-ylide). chem-station.com In the subsequent aza-Wittig step, this intermediate reacts with an electrophile. When carbon dioxide (CO₂) is used as the electrophile, an isocyanate is generated along with a phosphine oxide byproduct. nih.gov

This tandem reaction is notable for its compatibility with numerous functional groups and its utility in both acyclic and cyclic compound synthesis. nih.govbeilstein-journals.org A significant drawback of the classic approach is the difficulty in removing the stoichiometric triphenylphosphine (B44618) oxide byproduct. nih.gov To address this, polymer-bound phosphines have been employed, allowing for the simple filtration of the phosphine oxide and leading to high-purity products. nih.govbeilstein-journals.org

The application of this methodology for preparing pyridyl isocyanates would involve the following steps:

Azide Formation: Synthesis of a pyridyl azide (e.g., 5-azido-3-chloropyridine) from a suitable precursor, such as an aminopyridine.

Staudinger Reaction: Reaction of the pyridyl azide with a phosphine to form the corresponding pyridyl iminophosphorane.

Aza-Wittig Reaction: Treatment of the iminophosphorane with carbon dioxide to yield the target pyridyl isocyanate.

Phosgene-Free and Green Chemistry Synthetic Routes for Isocyanates

The traditional industrial synthesis of isocyanates relies on the use of phosgene (B1210022), an extremely toxic and corrosive chemical. digitellinc.comnih.gov This process generates two equivalents of hydrogen chloride, which presents further handling and environmental challenges. google.com Consequently, there is significant interest in developing phosgene-free and greener alternatives. core.ac.ukresearchgate.net

The Curtius and Staudinger-Aza-Wittig reactions described above are prominent examples of phosgene-free methods. nih.gov Other significant non-phosgene routes include:

Hoffmann and Lossen Rearrangements: These are related to the Curtius rearrangement and involve the conversion of amides or hydroxamic acids, respectively, to isocyanates. nih.gov

Carbonylation of Nitro Compounds: This method can produce aromatic isocyanates and is considered a promising alternative. nih.gov

Thermal Decomposition of Carbamates: Isocyanates can be generated by heating carbamates, which themselves can be synthesized without phosgene, for example, through the oxidative carbonylation of amines in the presence of an alcohol. google.comcore.ac.uk A process reacting an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate (B1207046), has also been developed. google.com

These greener approaches avoid the hazards of phosgene and often proceed under milder conditions, making them attractive for laboratory and industrial-scale synthesis. digitellinc.comresearchgate.net

Regioselective Halogenation Strategies for Pyridine Scaffolds

The synthesis of 3-Chloro-5-isocyanatopyridine requires the specific placement of a chlorine atom on the pyridine ring. The electron-deficient nature of the pyridine nucleus makes it resistant to electrophilic substitution, and direct halogenation often requires harsh conditions and can lead to a mixture of products. researchgate.net Therefore, regioselective strategies are essential.

Directed Chlorination Techniques on Pyridine Nuclei

Achieving regiocontrol in the chlorination of pyridines is a significant synthetic challenge. Several methods have been developed to direct the halogenation to specific positions.

Chlorination of Pyridine N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation can yield the desired substituted pyridine. researchgate.net While this method is powerful for C2/C4 functionalization, achieving substitution at the C3 or C5 position often requires a multi-step approach or a different strategy. A highly regioselective protocol for the C2-halogenation of unsymmetrical pyridine N-oxides has been developed using reagents like oxalyl chloride under mild conditions. acs.orgresearchgate.net

Vapor-Phase Chlorination: High-temperature, gas-phase chlorination of pyridine with molecular chlorine is an industrial method. google.com This free-radical process can produce various chlorinated pyridines, and selectivity can be influenced by controlling reaction parameters such as temperature and reactant ratios. google.comgoogle.com For example, a two-stage reaction with a controlled hot spot can be used to selectively produce 2-chloropyridine. google.com

Directed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H bond activation allow for the direct and selective functionalization of heterocycles. Using directing groups, it is possible to achieve chlorination at positions that are otherwise difficult to access. sioc-journal.cn

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from di- or tri-substituted pyridines offers a unique pathway for difunctionalization. For instance, a 3,4-pyridyne generated from a 3-chloropyridine (B48278) derivative can undergo regioselective addition of a nucleophile at the 4-position, followed by quenching with an electrophile at the 3-position. nih.gov

| Method | Reagents/Conditions | Primary Selectivity | Notes |

| N-Oxide Activation | Oxalyl chloride, Base | C2 / C4 | Mild conditions, high regioselectivity for activated positions. acs.orgresearchgate.net |

| Vapor-Phase Halogenation | Cl₂, High Temp (>250 °C) | Mixture, depends on conditions | Industrial process, often lacks high selectivity. google.com |

| Lithiation-based Pyridyne | n-BuLi, RMgX, Heat | C3/C4 difunctionalization | Accesses polyfunctionalized pyridines via reactive intermediates. nih.gov |

Synthesis of Chloro-Pyridine Precursors for Isocyanate Introduction

The most direct route to this compound involves preparing a precursor that already contains the 3-chloro substituent and a functional group at the 5-position that can be converted into an isocyanate. A prime example of such a precursor is 3-amino-5-chloropyridine (B188169) (also known as 5-chloro-3-pyridinamine). chemicalbook.comtcichemicals.com

The synthesis of 3-amino-5-chloropyridine can be achieved from various starting materials. A common strategy involves the reduction of a corresponding nitro compound.

Synthetic Pathway to 3-Amino-5-chloropyridine:

Nitration: Introduction of a nitro group onto the pyridine ring. Direct nitration of 3-chloropyridine would likely be difficult and unselective. A more common approach is to start with a precursor where the directing effects of existing substituents facilitate the desired substitution pattern.

Chlorination: Introduction of the chlorine atom. For example, starting with 3-aminopyridine, chlorination could be directed by the amino group, although protection might be necessary.

Reduction: The crucial step is the reduction of a nitro group to an amine. 3-Chloro-5-nitropyridine is a key intermediate. chemicalbook.com This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., with Raney nickel) or using reducing agents like stannous chloride. chemicalbook.comprepchem.com

Another example involves the synthesis of 2-amino-3,5-dichloropyridine (B145740) from 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide as the chlorinating agent, demonstrating a directed chlorination on an aminopyridine scaffold. google.com Once the key precursor, 3-amino-5-chloropyridine, is obtained, the amino group can be converted to the isocyanate via the methods described in section 2.1, for example, by diazotization to form an azide followed by a Curtius rearrangement.

Innovative Synthetic Advancements for Pyridine Derivatives

Recent progress in synthetic organic chemistry has provided novel methodologies for constructing the pyridine scaffold, focusing on improving efficiency, reducing environmental impact, and accessing a wider array of substituted derivatives. These advancements include the development of metal-free catalytic systems and the application of enabling technologies like microwave irradiation, which accelerate reaction rates and often improve product yields.

Metal-Free Catalysis in Nitrogen Heterocycle Construction

The development of synthetic routes that avoid transition metals is a significant goal in modern chemistry, aimed at reducing costs and eliminating toxic metal residues in the final products. Several powerful metal-free strategies have emerged for the construction of pyridine rings.

One notable method involves a domino reaction of primary enaminones or enaminoesters with aldehydes, promoted by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). acs.org This approach facilitates the cascade formation of two carbon-carbon bonds and one carbon-nitrogen bond in a single operation to yield fully substituted pyridines. acs.org

Another innovative metal-free strategy utilizes the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the ring expansion of 2-allyl-2H-azirines. organic-chemistry.org This reaction proceeds through the formation of a 1-azatriene intermediate, which then undergoes a 6π-electrocyclization to form the pyridine ring in very good yields. organic-chemistry.org The method demonstrates a broad substrate scope and offers operational simplicity and flexibility. organic-chemistry.org Multi-component reactions (MCRs) also represent a cornerstone of metal-free synthesis, allowing for the construction of complex nitrogen heterocycles from simple precursors in a single step. rsc.org

| Method | Key Reactants | Promoter/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Domino Reaction | Enaminones/Enaminoesters + Aldehydes | Trifluoromethanesulfonic acid (TfOH) | Cascade bond formation; access to fully substituted pyridines. | acs.org |

| Azirine Ring Expansion | 2-Allyl-2H-azirines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Broad substrate scope; operational simplicity; good to excellent yields. | organic-chemistry.org |

| Multi-Component Reaction | Varies (e.g., Aldehydes, Amines, Activated Carbonyls) | Brønsted Acids (e.g., Pyridinium p-toluenesulfonate) | High atom economy; rapid assembly of complex molecules. | rsc.org |

Application of Enabling Technologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.net This technology is particularly effective for the synthesis of pyridine derivatives.

A prominent example is the one-pot Bohlmann-Rahtz pyridine synthesis, which traditionally involves a Michael addition followed by a high-temperature cyclodehydration. organic-chemistry.orgyoungin.com Under microwave irradiation, this two-step process can be consolidated into a single, highly efficient operation. organic-chemistry.org Reactions are typically conducted at elevated temperatures (e.g., 170°C), drastically reducing reaction times from many hours to as little as 10-20 minutes. researchgate.netorganic-chemistry.org The use of polar solvents like DMSO can further enhance reaction efficiency, with reported yields reaching up to 98%. organic-chemistry.org This microwave-assisted approach is not only faster but also offers a greener alternative, with some variations allowing for solvent-free conditions. organic-chemistry.org The Bohlmann-Rahtz reaction, when facilitated by microwave heating, demonstrates broad applicability for producing a variety of tri- and tetrasubstituted pyridines with complete regiocontrol. organic-chemistry.orgyoungin.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | 10–20 minutes | organic-chemistry.org |

| Process | Two-step (Michael addition, then cyclodehydration) | One-pot, single step | youngin.com |

| Yields | Variable to good | Consistently higher; up to 98% | organic-chemistry.org |

| Conditions | High temperature in sealed tube | 170°C in dedicated microwave synthesizer | researchgate.netorganic-chemistry.org |

| Catalysis | Often requires high temperatures for second step | Can be accelerated with Brønsted or Lewis acids (e.g., acetic acid, ZnBr₂) | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 5 Isocyanatopyridine

Fundamental Reactivity Patterns of the Isocyanate Functionality

The reactivity of the -N=C=O group is characterized by its cumulated double bond system, which dictates its interactions with other chemical species.

The isocyanate group exhibits a distinct dual-reactivity pattern. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophilic attack. patsnap.comresearchgate.net This electrophilicity is the basis for its most common reactions, such as the formation of urethanes with alcohols, ureas with amines, and carbamic acids with water. wikipedia.orgresearchgate.net The reaction with a nucleophile typically proceeds via an addition at the carbon-nitrogen double bond, where the nucleophile attacks the electrophilic carbon and a hydrogen atom adds to the nitrogen. researchgate.net

Conversely, the nitrogen and oxygen atoms possess lone pairs of electrons and can behave as nucleophilic centers, although this is less common and typically observed in reactions like cycloadditions. This amphoteric nature allows isocyanates to participate in a diverse range of chemical transformations. rsc.orgresearchgate.net

Table 1: Reactivity of the Isocyanate Functional Group

| Reactive Center | Behavior | Common Reactions with Nucleophiles | Resulting Functional Group |

|---|---|---|---|

| Carbon | Electrophilic | Alcohols (ROH) | Urethane (B1682113) |

| Carbon | Electrophilic | Amines (RNH₂) | Urea (B33335) |

| Carbon | Electrophilic | Water (H₂O) | Carbamic Acid (unstable) -> Amine + CO₂ |

| Carbon | Electrophilic | Thiols (RSH) | Thiocarbamate |

In the absence of suitable nucleophiles, isocyanates can react with themselves to form dimers and trimers. This process is often catalyzed by bases or certain metal compounds and is thermally reversible. researchgate.net

The dimerization of isocyanates typically leads to the formation of a four-membered diazetidine-2,4-dione ring, also known as a uretidione. mdpi.com This reaction is often reversible, especially at elevated temperatures. researchgate.net For instance, studies on phenyl isocyanate, a proxy for aryl isocyanates, have shown that the formation of the uretidione dimer is an exothermic process. mdpi.com

Trimerization results in the formation of a highly stable six-membered 1,3,5-triazinane-2,4,6-trione ring, commonly known as an isocyanurate. This reaction is generally thermodynamically favored and is a key process in the production of polyisocyanurate foams and coatings. tue.nl Kinetic studies of 2,4-toluene diisocyanate (TDI) have shown different activation energies for the initial dimerization and trimerization processes, indicating distinct reaction pathways. mdpi.com

Table 2: Selected Thermodynamic and Kinetic Data for Aryl Isocyanate Oligomerization

| Reaction | Compound Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Dimerization | Phenyl Isocyanate | Standard Enthalpy of Formation (ΔHf°) | -30.4 kJ/mol | researchgate.netmdpi.com |

| Dimerization | 2,4-Toluene Diisocyanate | Activation Energy (Ea) | 87.9 kJ/mol | mdpi.com |

Cascade and Cycloaddition Reactions Initiated by Pyridyl Isocyanates

The strategic placement of an isocyanate group on a pyridine (B92270) ring enables its participation in complex, multi-step reactions for the synthesis of novel heterocyclic structures.

When a suitable nucleophilic group is present elsewhere in the molecule or in a tethered side chain, the pyridyl isocyanate can undergo intramolecular cyclization. This process is a powerful strategy for constructing fused or spiro-heterocyclic systems. quimicaorganica.org The reaction is driven by the formation of a stable ring, and the specific outcome depends on the nature of the nucleophile, the length and flexibility of the tether, and the reaction conditions. These cyclizations can lead to the formation of a variety of ring sizes, though the synthesis of medium-sized rings (8-11 atoms) can be challenging due to unfavorable enthalpic and entropic factors. mdpi.com Transition-metal catalysis is often employed to facilitate these transformations. mdpi.com

Nitrogen-substituted isocyanates (N-isocyanates) are highly reactive intermediates that can initiate cascade reactions for the rapid assembly of complex heterocycles. rsc.orgresearchgate.netnih.gov A cascade reaction involves a sequence of intramolecular events, where the formation of the first bond triggers the subsequent ring-closing steps, often constructing multiple rings in a single synthetic operation. nih.gov The use of "masked" or "blocked" N-isocyanate precursors allows for their controlled, in-situ generation, preventing undesired dimerization and enabling their use in sophisticated synthetic strategies. researchgate.netnih.gov This approach has been successfully used to assemble a variety of valuable 5- and 6-membered heterocycles, including azauracils and acyl-pyrazoles, which are motifs frequently found in pharmaceuticals and agrochemicals. rsc.orgresearchgate.netnih.gov

Role of the Chloro-Substituent in Reaction Mechanisms

The presence and position of substituents on the pyridine ring have a profound impact on the reactivity of the isocyanate group. The chlorine atom at the 3-position of 3-chloro-5-isocyanatopyridine plays a significant electronic role.

Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect decreases the electron density of the entire ring system. Consequently, the nitrogen atom of the pyridine ring becomes less basic. More importantly, this electron-withdrawing influence is transmitted to the isocyanate group at the 5-position.

The withdrawal of electron density from the isocyanate's nitrogen atom increases the partial positive charge (electrophilicity) on the central carbon atom of the -N=C=O group. This heightened electrophilicity makes the isocyanate carbon of this compound more susceptible to attack by nucleophiles compared to an unsubstituted pyridyl isocyanate. This is analogous to how the highly electronegative chlorosulfonyl group makes chlorosulfonyl isocyanate an extremely reactive compound. beilstein-journals.org Therefore, the chloro-substituent is expected to accelerate the rates of reactions involving nucleophilic addition, such as urethane and urea formation, as well as influence the kinetics of the cyclization and cascade reactions discussed previously.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by the presence of two primary reactive sites: the electrophilic carbon of the isocyanate group (-N=C=O) and the carbon atom bonded to the chlorine (C-Cl). This duality leads to considerations of regioselectivity, where the incoming nucleophile can selectively react at one site over the other.

Typically, the isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid), respectively. This reaction is generally fast and occurs under mild conditions. Nucleophilic aromatic substitution of the chlorine atom, however, often requires more forcing conditions, such as higher temperatures or the use of a strong base, unless the nucleophile is particularly potent.

Therefore, regioselectivity can often be controlled by tuning the reaction conditions. For instance, a soft nucleophile under mild conditions will preferentially attack the highly electrophilic isocyanate carbon. To achieve substitution at the C-Cl bond, the isocyanate group might first be protected or the reaction might be conducted with a strong nucleophile at elevated temperatures.

Stereoselectivity becomes a factor when the derivatization reaction creates a new chiral center. This can occur if this compound reacts with a chiral nucleophile or if a chiral catalyst is used. For example, the reaction of the isocyanate group with a chiral alcohol would lead to the formation of diastereomeric carbamates. The stereochemical outcome of such reactions would depend on the steric hindrance and electronic interactions between the pyridine derivative and the incoming chiral nucleophile.

Table 2: Regioselectivity in Reactions of this compound

| Reagent/Condition | Primary Reactive Site | Product Type |

| Alcohols (e.g., R-OH), mild conditions | Isocyanate group | Carbamate (B1207046) |

| Primary/Secondary Amines (e.g., R-NH2) | Isocyanate group | Urea |

| Strong Nucleophiles (e.g., NaSR), heat | C-Cl bond (SNAr) | Thioether |

| Organometallic Reagents | Can be complex, may involve C-Cl or C-H activation | Varies |

Catalytic Systems in Pyridine Isocyanate Transformations

Transition Metal-Catalyzed Processes for C-H Functionalization

While reactions at the isocyanate group and SNAr at the C-Cl bond are common, transition metal catalysis opens up pathways for the functionalization of the C-H bonds of the pyridine ring. nih.govnih.gov This approach is a powerful tool for creating more complex pyridine derivatives by forming new carbon-carbon or carbon-heteroatom bonds directly from the C-H bonds. researchgate.netsioc-journal.cn

Catalysts based on transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed for C-H activation. nih.gov The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the cleavage of a nearby C-H bond (often at the C-2 or C-6 position) through processes like concerted metalation-deprotonation or oxidative addition. This generates a metallacyclic intermediate that can then react with a coupling partner (e.g., an alkene, alkyne, or organohalide) to form the functionalized product, followed by regeneration of the catalyst.

For this compound, the directing effect of the pyridine nitrogen would favor C-H activation at the C-2 or C-6 positions. The electronic properties of the chlorine and isocyanate substituents would also modulate the reactivity of the C-H bonds. These catalytic cycles provide an atom-economical method for elaborating the pyridine scaffold. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridines

| Catalyst Type | Reaction Type | Coupling Partner | Typical Product |

| Palladium (Pd) | Arylation | Aryl halides | Aryl-substituted pyridine |

| Rhodium (Rh) | Alkenylation | Alkenes | Alkenyl-substituted pyridine |

| Ruthenium (Ru) | Alkylation | Alkenes | Alkyl-substituted pyridine |

| Iridium (Ir) | Borylation | Boron reagents | Borylated pyridine |

Organocatalysis and Biocatalysis in Pyridine Derivative Synthesis

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives for the synthesis and transformation of pyridine derivatives.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. In the context of pyridine isocyanates, organocatalysts can be employed to promote reactions at the isocyanate group. For example, tertiary amines or N-heterocyclic carbenes (NHCs) can catalyze the addition of nucleophiles to the isocyanate, enhancing reaction rates and potentially influencing selectivity. rsc.orgacs.org Furthermore, recent developments have shown that photochemical organocatalytic methods can be used for the functionalization of pyridines via pyridinyl radicals, offering new pathways for C-C bond formation under mild conditions. acs.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under environmentally benign conditions (e.g., aqueous media, mild temperatures). While specific biocatalytic processes for this compound are not extensively documented, general biocatalytic methods for pyridine derivative synthesis are known. rsc.org For instance, enzymes like hydrolases could potentially be used for the selective hydrolysis or alcoholysis of the isocyanate group, while oxidoreductases could be employed to functionalize the pyridine ring. The development of novel biocatalytic routes could provide efficient and green pathways to valuable chiral derivatives from pyridine isocyanates. rsc.org

Advanced Synthetic Applications and Derivatization Strategies of 3 Chloro 5 Isocyanatopyridine

Construction of Complex Heterocyclic Frameworks

The inherent reactivity of the isocyanate group in 3-chloro-5-isocyanatopyridine serves as a powerful tool for the assembly of diverse heterocyclic structures. This functionality readily reacts with nucleophiles, paving the way for the synthesis of a wide range of analogues and novel fused-ring systems.

The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a fundamental transformation in organic synthesis. organic-chemistry.orgnih.gov this compound is an excellent substrate for these reactions, yielding a variety of substituted pyridyl ureas and carbamates. These reactions are typically high-yielding and proceed under mild conditions. asianpubs.orggoogle.com

The general synthesis of urea (B33335) derivatives from this compound involves its reaction with a primary or secondary amine. This reaction is often carried out in an aprotic solvent. The resulting N-(3-chloropyridin-5-yl) ureas are valuable compounds in their own right, with many urea derivatives exhibiting a range of biological activities. nih.gov A notable example is the synthesis of diaryl ureas, which are analogs of the anticancer drug Sorafenib. asianpubs.org

Similarly, carbamate (B1207046) analogues can be readily prepared by reacting this compound with an alcohol or phenol. nih.govorganic-chemistry.org This reaction is often catalyzed by a base. The resulting N-(3-chloropyridin-5-yl) carbamates are stable compounds with applications in various fields, including as protecting groups in organic synthesis and as building blocks for larger molecules. mit.edu

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R-NHR') | N-(Pyridyl) Urea | Aprotic solvent, room temperature |

| Alcohol/Phenol (R-OH) | N-(Pyridyl) Carbamate | Aprotic solvent, often with a base catalyst |

Beyond simple addition products, the isocyanate functionality of this compound can be exploited in cyclization reactions to construct more complex, fused heterocyclic systems. For instance, the reaction of pyridyl isocyanates with appropriate bifunctional nucleophiles can lead to the formation of azauracils, which are nitrogen-containing analogues of the nucleobase uracil.

Furthermore, while the direct use of pyridyl isocyanates in the synthesis of pyridine-fused pyrazoles is not extensively documented, the isocyanate group can be envisioned as a precursor to functionalities that can participate in pyrazole (B372694) ring formation. researchgate.netthieme.dechim.it For example, conversion of the isocyanate to a urea or thiourea, followed by cyclization with a 1,3-dicarbonyl compound, represents a plausible route to pyrazolo[3,4-b]pyridines. Multicomponent reactions involving aminopyrazoles are a common method for synthesizing pyrazole-fused heterocycles. researchgate.net

This compound as a Pivotal Chemical Building Block

The unique combination of a reactive isocyanate group and a modifiable pyridine (B92270) ring makes this compound a valuable building block for the creation of functional molecules and materials with tailored properties.

The incorporation of pyridine units into polymer backbones can impart interesting properties, such as thermal stability and altered solubility. researchgate.net this compound can be utilized as a monomer or a cross-linking agent in the synthesis of polyurethanes and other polymers. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the morphology and properties of the resulting material.

A compelling application lies in the development of responsive systems. For instance, pyridine-containing polyurethanes have been shown to exhibit moisture-responsive shape memory effects. The pyridine units can interact with water molecules, leading to changes in the material's properties. By strategically incorporating this compound into a polymer, it is possible to design materials that respond to external stimuli such as pH, temperature, or the presence of metal ions.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.govmdpi.com While the classic Ugi and Passerini reactions typically utilize isocyanides, variations of these reactions can potentially employ isocyanates. beilstein-journals.orgwikipedia.orgmdpi.comacs.orgorganic-chemistry.orgresearchgate.netnih.govwikipedia.orgnih.gov

The electrophilic nature of the isocyanate in this compound makes it a suitable component for MCRs. For example, in a Ugi-type reaction, the isocyanate could potentially be trapped by the intermediate formed from the amine, aldehyde/ketone, and carboxylic acid, leading to the rapid generation of complex, highly functionalized molecules containing the 3-chloropyridine (B48278) moiety. mdpi.comnih.govwikipedia.org This approach offers a highly efficient route to novel chemical libraries for drug discovery and other applications. wikipedia.org

| Reaction Type | Components | Potential Product |

|---|---|---|

| Ugi-type Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, this compound | Complex α-acylamino amide with a pyridyl urea moiety |

Tailored Derivatization for Specific Research Objectives

The this compound molecule offers multiple sites for further functionalization, allowing for the tailoring of its properties for specific applications. The two primary sites for derivatization are the isocyanate group and the chloro substituent on the pyridine ring.

The isocyanate group, as discussed, can be readily converted into a wide array of functional groups, including ureas, carbamates, and amides (after hydrolysis to the amine). These transformations are generally robust and high-yielding.

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.govyoutube.comlibretexts.orglibretexts.org This allows for the introduction of a diverse range of substituents at the 3-position of the pyridine ring. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. This strategy provides a powerful means to fine-tune the electronic and steric properties of the molecule, which is crucial in areas such as drug design and catalyst development.

Strategies for Modifying Isocyanate Reactivity and Selectivity

The isocyanate group (-N=C=O) is an exceptionally reactive functional group, making this compound a versatile precursor for a multitude of derivatives. The modification of its reactivity and selectivity primarily revolves around nucleophilic additions to the electrophilic carbon atom of the isocyanate moiety. These reactions are typically high-yielding and proceed under mild conditions.

The most common strategy for derivatizing the isocyanate group is its reaction with nucleophiles such as alcohols, amines, and water. These reactions lead to the formation of stable carbamates, ureas, and amines (through the unstable carbamic acid intermediate), respectively. The selectivity of these reactions is generally high, with the nucleophile exclusively attacking the isocyanate carbon.

The reactivity of the isocyanate can be modulated by the choice of nucleophile and the reaction conditions. For instance, primary amines are generally more reactive towards isocyanates than alcohols. Furthermore, the use of catalysts can significantly influence the reaction rate. Tertiary amines and organotin compounds are well-known catalysts for the reactions of isocyanates.

Another strategy to modify the reactivity of the isocyanate group is through cyclotrimerization to form isocyanurates. This reaction is typically catalyzed by a variety of catalysts, including Lewis bases and metal-containing compounds, and results in the formation of a stable, six-membered ring structure. This approach allows for the creation of more complex, rigid structures from the this compound monomer.

| Reaction Type | Nucleophile/Reagent | Product | Typical Conditions |

| Carbamate Formation | Alcohols (R-OH) | 3-Chloro-5-(alkoxycarbonylamino)pyridine | Room temperature, optional catalyst (e.g., tertiary amine) |

| Urea Formation | Amines (R-NH2) | N-(3-Chloro-5-pyridyl)-N'-alkyl/arylurea | Room temperature, various solvents |

| Amine Formation | Water (H2O) | 3-Amino-5-chloropyridine (B188169) | Hydrolysis, often with acid or base catalysis |

| Isocyanurate Formation | - | 1,3,5-Tris(3-chloro-5-pyridyl)-1,3,5-triazinane-2,4,6-trione | Catalyst (e.g., Lewis bases, metal complexes), heat |

Site-Specific Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several positions for site-specific functionalization, allowing for the introduction of a wide range of substituents and the synthesis of diverse molecular architectures. The existing chloro and isocyanato groups significantly influence the regioselectivity of these functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this is further amplified by the electron-withdrawing nature of the chloro and isocyanato groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, in this compound, the 3- and 5-positions are substituted. Nucleophilic attack is most likely to occur at the 2-, 4-, and 6-positions, with the potential for displacement of the chloro group under certain conditions. The outcome of such reactions will be highly dependent on the nature of the nucleophile and the reaction conditions.

Directed ortho-Metalation (DoM): The chloro group on the pyridine ring can act as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent, deprotonation can occur selectively at the position ortho to the chloro group (position 4). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a new substituent at the 4-position with high regioselectivity.

Cross-Coupling Reactions: The chloro substituent at the 3-position serves as a handle for various transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, a boronic acid can be coupled with the pyridine ring at the 3-position in the presence of a palladium catalyst. Similarly, other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to introduce alkynyl, alkenyl, and amino groups, respectively, at the site of the chloro substituent.

| Functionalization Strategy | Target Position(s) | Reagents and Conditions | Introduced Functional Group |

| Nucleophilic Aromatic Substitution | 2, 4, 6 | Strong nucleophiles (e.g., alkoxides, amides) | Varies with nucleophile |

| Directed ortho-Metalation | 4 | Strong base (e.g., LDA, n-BuLi), then electrophile (E+) | Varies with electrophile |

| Suzuki-Miyaura Coupling | 3 | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl or vinyl group |

| Sonogashira Coupling | 3 | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Heck Coupling | 3 | Alkene, Pd catalyst, base | Alkenyl group |

| Buchwald-Hartwig Amination | 3 | Amine, Pd catalyst, base | Amino group |

Computational and Theoretical Chemistry of 3 Chloro 5 Isocyanatopyridine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-Chloro-5-isocyanatopyridine at the atomic level. These investigations reveal the molecule's preferred three-dimensional arrangement and the distribution of its electrons, which are key determinants of its chemical nature.

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable structure of a molecule, known as its optimized geometry. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. This process finds the lowest energy conformation of the molecule in the gas phase.

Once the geometry is optimized, the same level of theory can be used to analyze the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atom, the pyridine (B92270) nitrogen, and the isocyanate group is expected to lower the energy of these orbitals.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations Note: The following data are illustrative examples based on typical DFT calculation results for similar molecules and are not from a published study on this specific compound.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | 1.74 Å |

| N=C (Isocyanate) Bond Length | 1.22 Å |

| C=O (Isocyanate) Bond Length | 1.18 Å |

| C-N=C Bond Angle | 125.8° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

While the pyridine ring itself is rigid, the isocyanate substituent can rotate around the C-N single bond. Computational methods can map the conformational landscape by performing a potential energy surface scan. This involves systematically changing the dihedral angle of the isocyanate group relative to the pyridine ring and calculating the energy at each step. The results identify the lowest-energy conformers (energy minima) and the rotational energy barriers (transition states) between them. For this compound, a planar conformation, where the N=C=O group is coplanar with the pyridine ring, is often the most stable due to favorable electronic delocalization.

Furthermore, DFT calculations can be used to compare the relative stability of different structural isomers. By calculating the total electronic energy of each isomer (e.g., 2-Chloro-5-isocyanatopyridine vs. This compound), one can predict which is thermodynamically more stable.

Table 2: Relative Energies of this compound Conformers Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

| Conformer (Dihedral Angle C-C-N-C) | Relative Energy (kJ/mol) | Stability |

|---|---|---|

| 0° (Planar) | 0.00 | Most Stable |

| 45° (Twisted) | +8.5 | Less Stable |

| 90° (Perpendicular) | +15.2 | Transition State |

Theoretical Modeling of Reactivity and Reaction Pathways

Computational chemistry provides essential tools for modeling how this compound behaves in chemical reactions. The isocyanate functional group is highly electrophilic and reactive toward nucleophiles. researchgate.netwikipedia.org Theoretical models can map out the precise pathways of these reactions.

To understand the kinetics of a reaction, it is crucial to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate the exact geometry of the transition state for reactions involving this compound, such as its reaction with an alcohol (e.g., methanol) to form a urethane (B1682113). wikipedia.org Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find these structures.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier (Ea). A lower energy barrier indicates a faster reaction. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Calculated Energy Barrier for the Reaction with Methanol Note: This table contains representative theoretical values for the reaction of an aryl isocyanate.

| Reaction | Reactant Complex Energy | Transition State Energy | Energy Barrier (Ea) |

|---|---|---|---|

| This compound + Methanol | 0 kJ/mol (Reference) | +65 kJ/mol | +65 kJ/mol |

The pyridine ring and the chlorine atom significantly influence the reactivity of the isocyanate group. Both are electron-withdrawing substituents, which increases the electrophilicity of the isocyanate carbon atom. This makes it more susceptible to nucleophilic attack compared to an isocyanate on a simple benzene (B151609) ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating the partial atomic charges on each atom. A more positive partial charge on the isocyanate carbon indicates greater electrophilicity and, consequently, higher reactivity. By comparing these calculated charges with those of other isocyanates (e.g., phenyl isocyanate), a predictive model of relative reactivity can be established. ias.ac.in

Table 4: Predicted NBO Partial Charge and its Implication on Reactivity Note: Data is illustrative, based on general principles of substituent effects.

| Compound | Calculated Partial Charge on Isocyanate Carbon | Predicted Relative Reactivity |

|---|---|---|

| Phenyl Isocyanate | +0.45 e | Baseline |

| This compound | +0.52 e | Higher |

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. nih.govrsc.org After performing a geometric optimization, further calculations can yield data that corresponds directly to various types of spectra.

For this compound, these predictions can be invaluable:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The strong, characteristic asymmetric stretching frequency of the -N=C=O group, typically found around 2250-2280 cm⁻¹, can be calculated with high accuracy, helping to confirm the presence of the functional group in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in assigning peaks in experimental NMR spectra, aiding in structure elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule. This method provides the wavelength of maximum absorption (λmax) and the oscillator strength of each transition, which together simulate the UV-Vis absorption spectrum.

Table 5: Predicted Spectroscopic Parameters for this compound Note: Values are representative predictions for a molecule with these functional groups.

| Spectroscopic Method | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | -N=C=O Asymmetric Stretch | 2275 cm⁻¹ |

| ¹³C NMR Spectroscopy | Isocyanate Carbon (N=C=O) Chemical Shift | 128 ppm |

| UV-Visible Spectroscopy (TD-DFT) | Wavelength of Max Absorption (λmax) | 265 nm |

Simulation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted chemical shifts are valuable for assigning signals in experimentally obtained spectra and for understanding the electronic environment of each atom within the molecule.

The chemical shifts for the protons and carbon atoms of the pyridine ring are influenced by the electronic effects of the chloro and isocyanato substituents. The chlorine atom, being electronegative, is expected to deshield the adjacent carbon and hydrogen atoms, leading to larger chemical shift values. The isocyanato group (-N=C=O) also exhibits significant electronic effects that would be reflected in the calculated NMR parameters.

Below are hypothetical tables representing the kind of data that would be generated from such computational studies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | Data not available |

| H-4 | Data not available |

| H-6 | Data not available |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C (Isocyanate) | Data not available |

Note: The values in these tables are placeholders as specific computational data for this compound is not publicly available.

Prediction of Infrared (IR) Vibrational Frequencies and Electronic Absorption Spectra (UV-Vis)

Computational methods are also employed to predict the vibrational and electronic spectra of this compound.

Infrared (IR) Vibrational Frequencies

Theoretical frequency calculations can predict the wavenumbers and intensities of the fundamental vibrational modes of the molecule. These calculations are crucial for interpreting experimental IR spectra. The predicted spectrum for this compound would show characteristic bands for the pyridine ring vibrations, the C-Cl stretching mode, and the highly characteristic asymmetric and symmetric stretching modes of the isocyanate group. The asymmetric stretch of the isocyanate group is typically a very strong and sharp band in the region of 2250-2280 cm⁻¹.

Table 3: Predicted Principal IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N=C=O Asymmetric Stretch | Data not available |

| Pyridine Ring C=C, C=N Stretches | Data not available |

| N=C=O Symmetric Stretch | Data not available |

| C-H Bending | Data not available |

| C-Cl Stretch | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound is not publicly available.

Electronic Absorption Spectra (UV-Vis)

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). For this compound, the UV-Vis spectrum would be characterized by absorptions arising from electronic transitions within the substituted pyridine ring system. The presence of the chloro and isocyanato groups would be expected to shift the absorption maxima compared to unsubstituted pyridine.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | Data not available |

| n → π | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound is not publicly available.

Sophisticated Spectroscopic Characterization Techniques for 3 Chloro 5 Isocyanatopyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-chloro-5-isocyanatopyridine and its derivatives. One-dimensional (¹H and ¹³C) NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms. However, for a complete and unambiguous assignment of all signals, especially in complex derivatives, multi-dimensional NMR techniques are employed.

Multi-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be expected to show correlations between the protons on the pyridine (B92270) ring, aiding in their specific assignment. For instance, the proton at position 2 would show a correlation to the proton at position 4, and the proton at position 4 would show correlations to the protons at positions 2 and 6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum of this compound would display cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the direct assignment of the carbon signals for the protonated carbons of the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as the carbon atoms at positions 3 and 5, and the isocyanate carbon. For example, the proton at position 2 would be expected to show HMBC correlations to the carbons at positions 3, 4, and 6, as well as the isocyanate carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (based on analogous compounds)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 8.7 | 150 - 152 |

| C-2 | - | 150 - 152 |

| C-3 | - | 130 - 132 |

| H-4 | 7.9 - 8.1 | 138 - 140 |

| C-4 | - | 138 - 140 |

| C-5 | - | 125 - 127 |

| H-6 | 8.6 - 8.8 | 147 - 149 |

| C-6 | - | 147 - 149 |

This table is predictive and based on data from structurally related compounds. Actual experimental values may vary.

NMR spectroscopy is also a powerful technique for studying dynamic processes such as conformational changes, tautomerism, and intermolecular interactions. For derivatives of this compound, variable temperature (VT) NMR studies could be employed to investigate restricted rotation around single bonds, for example, in derivatives with bulky substituents.

Furthermore, NMR can be used to study the interactions of these molecules with other species. For instance, changes in the chemical shifts of the pyridine ring protons upon the addition of a hydrogen bond donor or acceptor could provide information about the nature and strength of intermolecular hydrogen bonding. Similarly, the interaction with metal ions could be monitored by observing changes in the NMR spectrum, which can be useful in the study of coordination chemistry.

Comprehensive Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is particularly useful for the identification of the characteristic isocyanate (-N=C=O) functional group in this compound. The isocyanate group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration, typically in the range of 2250-2280 cm⁻¹. This peak is a key diagnostic feature for confirming the presence of the isocyanate moiety.

Other expected characteristic IR absorptions for this compound would include:

C-Cl stretching: A band in the region of 800-600 cm⁻¹.

Pyridine ring vibrations: Several bands in the fingerprint region (1600-1400 cm⁻¹) corresponding to C=C and C=N stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -N=C=O | Asymmetric stretch | 2250 - 2280 (strong, sharp) |

| Pyridine Ring | C=C and C=N stretch | 1600 - 1400 |

| C-H | Aromatic stretch | > 3000 |

This table is based on characteristic frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. While the isocyanate symmetric stretch is typically weak in the IR spectrum, it can sometimes be observed in the Raman spectrum. The Raman spectrum is often more informative for the vibrations of the pyridine ring, as the polarizability of the ring system changes significantly during these vibrations. The positions and intensities of the Raman bands can provide information about the substitution pattern and symmetry of the pyridine ring. For this compound, the Raman spectrum would be expected to show characteristic ring breathing modes and other skeletal vibrations of the substituted pyridine ring.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of molecules. The UV-Vis absorption spectrum of this compound would be expected to show absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the pyridine ring. The presence of the chloro and isocyanato substituents would likely cause a shift in the absorption maxima compared to unsubstituted pyridine.

The photophysical properties, such as fluorescence quantum yield and lifetime, of derivatives of this compound can be modulated by altering the substituents on the pyridine ring. The introduction of fluorophores or other chromophoric groups can lead to derivatives with interesting emissive properties, which can be studied using fluorescence spectroscopy. sciforum.net These studies are important for applications in materials science and bioimaging.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloropyridine (B48278) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the core chromophore is the pyridine ring, an aromatic heterocycle. Unsubstituted pyridine exhibits characteristic π → π* transitions. The introduction of substituents on the pyridine ring, such as the chloro and isocyanato groups at the 3- and 5-positions, is expected to modulate these electronic transitions. Both the chlorine atom (an electron-withdrawing group via induction, but electron-donating via resonance) and the isocyanato group (-N=C=O, a potent electron-withdrawing group) can influence the energy of the molecular orbitals.

This influence typically results in shifts of the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the molar absorptivity (ε). In related pyridopyrimidine systems, π → π* transitions are generally observed in the 210–310 nm range, with weaker n → π* transitions occurring at longer wavelengths (330–350 nm) thieme-connect.de. While specific experimental UV-Vis data for this compound is not widely published, analysis of analogous 3,5-disubstituted pyridines allows for a theoretical estimation of its absorption profile.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π* | 260 - 310 | Aromatic Pyridine Ring System |

Note: The data in this table is hypothetical and based on the typical absorption of substituted pyridine systems. The actual absorption maxima would need to be determined experimentally.

Fluorescence and Luminescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, some molecules can relax by emitting a photon, a process known as fluorescence. The intensity and wavelength of this emitted light are characteristic of the molecule's structure and its environment.

The fluorescence of pyridine and its derivatives is highly sensitive to substitution and solvent polarity. Many multi-substituted pyridines are known to exhibit fluorescence, often in the blue region of the spectrum rsc.org. The presence of the electron-withdrawing chloro and isocyanato groups on the this compound ring can significantly influence its emissive properties. These groups can affect the energy gap between the ground and excited states and may provide pathways for non-radiative decay, which can quench fluorescence.

However, the isocyanato group's reactivity can be utilized to create fluorescent derivatives. For instance, reaction of the isocyanate with a fluorescent amine could yield a highly emissive urea (B33335) derivative, where the photophysical properties would be dominated by the new, larger conjugated system. The study of this compound's intrinsic fluorescence, or that of its derivatives, would involve measuring its excitation and emission spectra, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. Such studies are crucial for applications in materials science and as fluorescent probes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation, yields valuable information about its structure.

For this compound (C₆H₃ClN₂O), the nominal molecular weight is approximately 154.55 Da. In a typical mass spectrum, a molecular ion peak (M⁺) would be observed. A key characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. The calculated exact mass of this compound (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 153.9934 Da.

By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass. Predicted m/z values for various adducts of this compound that could be observed in HRMS analysis are listed below uni.lu.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₆H₄ClN₂O]⁺ | 155.0007 |

| [M+Na]⁺ | [C₆H₃ClN₂NaO]⁺ | 176.9826 |

| [M+K]⁺ | [C₆H₃ClKN₂O]⁺ | 192.9566 |

Source: Predicted data from PubChem CID 72213749. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific adduct ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing how atoms are connected.

For this compound, the fragmentation pathway would likely involve characteristic losses related to its functional groups. Plausible fragmentation steps include:

Loss of CO: The isocyanate group can lose a molecule of carbon monoxide (CO, 28 Da) to form a nitrene radical cation.

Loss of NCO: The entire isocyanato group (NCO, 42 Da) can be cleaved.

Loss of Cl: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (35 or 37 Da).

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often by losing molecules like hydrogen cyanide (HCN, 27 Da).

Elucidating these pathways helps to confirm the positions of the substituents on the pyridine ring.

Table 3: Plausible MS/MS Fragments of this compound ([M+H]⁺ = 155.00)

| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 127.00 | CO | [C₅H₄ClN]⁺ (Chloropyridinium ion) |

| 113.00 | NCO | [C₅H₄Cl]⁺ (Chlorophenyl cation fragment) |

| 120.00 | Cl | [C₆H₄N₂O]⁺ |

Note: The m/z values are nominal and based on plausible fragmentation pathways.

Synergistic Application of Multiple Spectroscopic Methods for Definitive Structure Determination

While each spectroscopic technique provides valuable information, their synergistic application is essential for the unambiguous structural determination of a novel or synthesized compound like this compound.

A comprehensive characterization would proceed as follows:

HRMS would first be used to confirm the elemental formula (C₆H₃ClN₂O) by matching the experimental exact mass to the theoretical value uni.lu. The characteristic isotopic pattern for chlorine would provide additional confidence.

UV-Vis spectroscopy would then characterize the electronic properties, confirming the presence of the conjugated pyridine system and providing information on the influence of the substituents on the π-electron system.

Fluorescence spectroscopy would determine if the molecule or its derivatives possess useful emissive properties, which is important for potential applications in materials science or as chemical probes rsc.org.

Finally, MS/MS analysis would be performed to map the fragmentation pathways. By observing the specific neutral losses (e.g., CO, NCO, Cl), the connectivity of the atoms and the positions of the chloro and isocyanato groups on the pyridine ring can be confirmed.

Together, this multi-technique approach provides a complete and definitive picture of the molecule's identity, purity, and electronic nature, ensuring its correct identification for subsequent use in research and synthesis.

Future Directions and Emerging Research Avenues for 3 Chloro 5 Isocyanatopyridine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The inherent reactivity of 3-chloro-5-isocyanatopyridine is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the chloro substituent. Future research will focus on the development of sophisticated catalytic systems to precisely control its reactions, leading to higher yields and selectivity.

Organocatalysis , a rapidly evolving field, offers significant potential for the functionalization of electron-deficient heteroaromatic isocyanates like this compound. Chiral organocatalysts, in particular, can be designed to facilitate asymmetric transformations, providing access to enantiomerically enriched products. The development of novel hydrogen-bond donors and Lewis base catalysts is a key area of investigation. These catalysts can activate the isocyanate group towards nucleophilic attack, enabling reactions that are otherwise difficult to achieve with high selectivity.

Transition-metal catalysis also presents a fertile ground for innovation. While established for many organic transformations, its application to pyridyl isocyanates is an area ripe for exploration. Future efforts will likely concentrate on the design of novel ligand scaffolds for transition metals such as palladium, rhodium, and nickel. These tailored catalysts could enable unprecedented cycloaddition reactions, C-H functionalization of the pyridine ring, and cross-coupling reactions involving the chloro substituent. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions of alkenyl isocyanates with alkynes have been shown to be influenced by spectator ligands, suggesting that fine-tuning the catalyst's coordination sphere can significantly impact selectivity. nih.gov

Below is a table summarizing potential catalytic approaches for enhancing the reactivity and selectivity of this compound:

| Catalytic Approach | Potential Catalysts | Desired Outcomes |

| Organocatalysis | Chiral Hydrogen-Bond Donors, Lewis Bases | Asymmetric synthesis, enhanced nucleophilic attack |

| Transition-Metal Catalysis | Palladium, Rhodium, Nickel complexes with tailored ligands | Cycloadditions, C-H functionalization, cross-coupling |

| Photocatalysis | Organic dyes, semiconductor nanoparticles | Novel radical-based transformations |

Exploration of Unprecedented Chemical Transformations and Reaction Modalities

Beyond established reactions, researchers are actively seeking to uncover novel chemical transformations involving this compound. The unique electronic properties of this molecule suggest the potential for unprecedented reactivity patterns.

One promising area is the exploration of cycloaddition reactions . Transition metal-catalyzed [2+2+2] cycloadditions of isocyanates with diynes or other unsaturated partners could provide rapid access to complex fused heterocyclic systems. rsc.orgresearchgate.netacs.org The development of efficient catalysts for such transformations would significantly expand the synthetic utility of this compound.

Furthermore, the application of photocatalysis could unlock new reaction pathways. Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. Aromatic isocyanides have been shown to act as photocatalysts, suggesting that aromatic isocyanates could also participate in or mediate photoredox reactions. nih.govuniupo.it This could lead to novel methods for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds.

The following table outlines potential novel reaction modalities for this compound:

| Reaction Modality | Potential Reagents/Conditions | Expected Products |

| [2+2+2] Cycloaddition | Diynes, Transition-metal catalysts | Fused heterocyclic systems |

| Photocatalytic C-H Functionalization | Visible light, photocatalyst, radical precursors | Functionalized pyridine derivatives |

| Multicomponent Reactions | Various nucleophiles and electrophiles | Structurally diverse and complex molecules |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way chemical synthesis is planned and executed. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

For this compound, AI and ML can be employed in several key areas:

Predicting Reactivity and Selectivity: ML models can be trained on experimental data to predict the reactivity of this compound with a wide range of reactants. cmu.eduresearchgate.net This can help chemists to quickly identify promising reaction partners and conditions, reducing the need for extensive empirical screening.

Catalyst Design and Discovery: AI can accelerate the discovery of new catalysts by screening virtual libraries of potential catalyst structures and predicting their performance. catalysis-summit.comjoaiar.orgthe-innovation.orgpaperpublications.org This in silico approach can significantly reduce the time and resources required for catalyst development. Generative algorithms can even propose entirely new catalyst structures with desired properties. catalysis-summit.com

Automated Synthesis Planning: Retrosynthesis software, powered by AI, can devise synthetic pathways to complex target molecules starting from simple precursors like this compound. These tools can analyze millions of known reactions to propose the most efficient and sustainable routes.

The synergy between quantum mechanics and machine learning is also a promising frontier. arxiv.org By combining the accuracy of quantum chemical calculations with the speed of ML models, researchers can develop highly predictive models for chemical reactivity.

Advancements in Sustainable and Green Synthesis Methodologies for Pyridyl Isocyanates

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. For pyridyl isocyanates, this translates to a move away from hazardous reagents and the adoption of greener synthetic methods.

A major focus is the development of phosgene-free synthesis routes . Traditional isocyanate synthesis often relies on the highly toxic and corrosive gas phosgene (B1210022). nih.gov Alternative, greener methods are being actively researched, including:

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of acyl azides to form isocyanates. libretexts.org The use of flow chemistry can improve the safety and scalability of this method by generating and consuming the potentially explosive azide (B81097) intermediate in situ. google.com

Reductive Carbonylation of Nitro Compounds: This method involves the catalytic carbonylation of nitroaromatics to produce isocyanates. nih.gov The development of efficient and recyclable catalysts is crucial for the economic viability of this route.

Synthesis from Amines and CO2: Direct synthesis of isocyanates from amines and carbon dioxide under mild, metal-free conditions is a highly desirable green alternative. scholaris.ca

The use of green solvents and biocatalysis are also key aspects of sustainable synthesis. vertecbiosolvents.commdpi.com Research into biodegradable and renewable solvents can significantly reduce the environmental impact of chemical processes. Biocatalysis, using enzymes to perform chemical transformations, offers the potential for highly selective and environmentally benign syntheses.

The table below summarizes key green synthesis methodologies applicable to pyridyl isocyanates:

| Green Chemistry Approach | Method | Advantages |

| Phosgene-Free Synthesis | Curtius Rearrangement (in flow) | Avoids toxic phosgene, improved safety |

| Reductive Carbonylation | Utilizes readily available starting materials | |

| From Amines and CO2 | Metal-free, mild conditions | |

| Sustainable Technologies | Flow Chemistry | Enhanced safety, scalability, and control |

| Biocatalysis | High selectivity, environmentally benign | |

| Green Solvents | Reduced environmental impact |

By embracing these future directions, the scientific community can continue to expand the synthetic toolbox for this compound, paving the way for new discoveries and applications in a more sustainable and efficient manner.

Q & A